molecular formula C12H11NO2 B8307778 Methyl 3-(1H-indol-4-yl)prop-2-enoate

Methyl 3-(1H-indol-4-yl)prop-2-enoate

Cat. No.: B8307778
M. Wt: 201.22 g/mol
InChI Key: IDZVEPSCVVUHKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(1H-indol-4-yl)prop-2-enoate is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

methyl 3-(1H-indol-4-yl)prop-2-enoate

InChI

InChI=1S/C12H11NO2/c1-15-12(14)6-5-9-3-2-4-11-10(9)7-8-13-11/h2-8,13H,1H3

InChI Key

IDZVEPSCVVUHKV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=C2C=CNC2=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

48 g of sodium methoxide are added to 300 ml of tetrahydrofuran with stirring at 5° C. under a protective gas (N2), the suspension is cooled to 0° C., 70 ml of methyl acetate are added dropwise at from 0 to 3° C., and the mixture is stirred at this temperature for a further 45 minutes. A solution of 43 g of 4-formylindole (3) in 300 ml of tetrahydrofuran is subsequently added with stirring, during which the temperature does not exceed 3° C. The mixture is subsequently stirred at room temperature for a further two hours. For work-up, the reaction mixture is evaporated, and the residue is dissolved in methyl acetate and extracted with water. The organic phase obtained is dried, the solvent is removed under reduced pressure, and the residue is purified by chromatography on silica gel, giving 35 g (59% of theory) of a pale-beige crystalline residue of methyl 3-(1H-indol-4-yl)acrylate (4).
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sodium methoxide
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48 g
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70 mL
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43 g
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